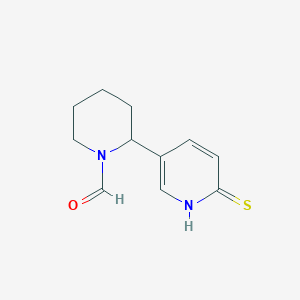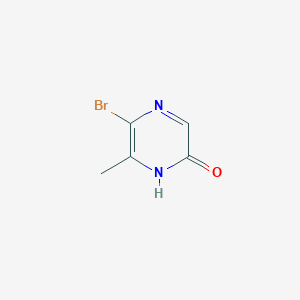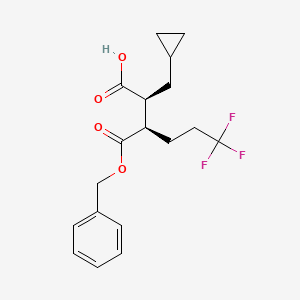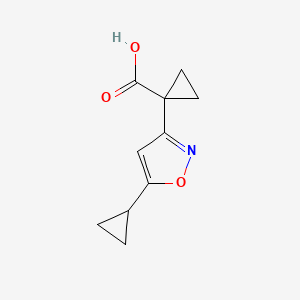
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound features a cyclopropyl group attached to an isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl and carboxylic acid groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid can be compared with other similar compounds, such as:
5-Cyclopropylisoxazole-3-carboxylic acid: This compound shares the isoxazole ring and cyclopropyl group but lacks the additional cyclopropane moiety.
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid: This compound features a similar isoxazole ring but with different substituents and a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of 1-(5-Cyclopropylisoxazol-3-yl)cyclopropanecarboxylicacid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9(13)10(3-4-10)8-5-7(14-11-8)6-1-2-6/h5-6H,1-4H2,(H,12,13) |
Clé InChI |
ULCOZRLFUSXERW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NO2)C3(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

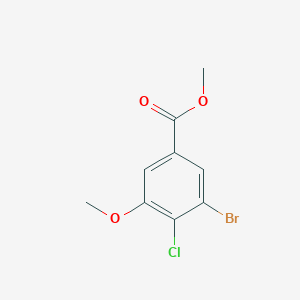
![6-bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822766.png)


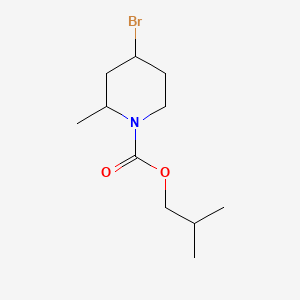
![3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11822779.png)
